Cas no 41387-91-1 (4-(1,3-benzothiazol-2-yl)butanoic acid)

4-(1,3-benzothiazol-2-yl)butanoic acid structure
41387-91-1 structure
Product Name:4-(1,3-benzothiazol-2-yl)butanoic acid
CAS-nummer:41387-91-1
MF:C11H11NO2S
MW:221.275541543961
MDL:MFCD00160099
CID:333779
PubChem ID:829788
Update Time:2025-04-19

4-(1,3-benzothiazol-2-yl)butanoic acid Chemische en fysische eigenschappen

Naam en identificatie

    • 2-Benzothiazolebutanoicacid
    • 4-BENZOTHIAZOL-2-YL-BUTYRIC ACID
    • 2-(3-carboxy-propyl)-benzthiazol
    • 4-(2-benzothiazolyl)butanoic acid
    • 4-(2-Benzothiazolyl)butansaeure
    • 4-(benzo[d]thiazol-2-yl)butanoic acid
    • 4-benzothiazol-2-ylbutanoic acid
    • 4-Benzothiazol-2-yl-buttersaeure
    • 4-Benzothiazolyl-butyric acid
    • AC1LGZTN
    • CBKinase1_000687
    • CBMicro_005694
    • 4-(1,3-benzothiazol-2-yl)butanoic acid
    • 4-(benzo[d]thiazol-2-yl)butanoicacid
    • DOTLYHUQAIHKEV-UHFFFAOYSA-N
    • CB07840
    • EN300-00916
    • Oprea1_706196
    • AT10956
    • HMS1673K14
    • Oprea1_190451
    • SDCCGMLS-0024784.P002
    • BB 0240544
    • 4-Benzothiazol-2-ylbutyric acid
    • SMR000070554
    • 41387-91-1
    • BRD-K02787834-001-01-5
    • VS-02164
    • HMS2327C08
    • SMSF0012029
    • BIM-0005539.P001
    • CS-0307460
    • MFCD00160099
    • CBKinase1_013087
    • AKOS000114844
    • Z56853718
    • F1901-0104
    • SCHEMBL243430
    • DTXSID80356714
    • A918474
    • MLS000099163
    • CHEMBL1531592
    • MDL: MFCD00160099
    • Inchi: 1S/C11H11NO2S/c13-11(14)7-3-6-10-12-8-4-1-2-5-9(8)15-10/h1-2,4-5H,3,6-7H2,(H,13,14)
    • InChI-sleutel: DOTLYHUQAIHKEV-UHFFFAOYSA-N
    • LACHT: S1C2C=CC=CC=2N=C1CCCC(=O)O

Berekende eigenschappen

  • Exacte massa: 220.043224
  • Monoisotopische massa: 220.043224
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 3
  • Zware atoomtelling: 15
  • Aantal draaibare bindingen: 4
  • Complexiteit: 229
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 3.4
  • Topologisch pooloppervlak: 81.3

Experimentele eigenschappen

  • Dichtheid: 1.3±0.1 g/cm3
  • Smeltpunt: 148-150 °C
  • Kookpunt: 414.3±28.0 °C at 760 mmHg
  • Vlampunt: 204.4±24.0 °C
  • Brekindex: 1.651
  • Dampfdruk: 0.0±1.0 mmHg at 25°C

4-(1,3-benzothiazol-2-yl)butanoic acid Prijsmeer >>

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